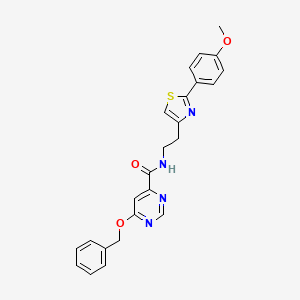![molecular formula C9H14N2O2 B2881865 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2143291-02-3](/img/structure/B2881865.png)
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound characterized by the presence of a cyclobutanol ring and an oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Attachment of the Oxazole to the Cyclobutanol: This step involves the nucleophilic substitution reaction where the oxazole moiety is attached to the cyclobutanol ring through a methylamine linker. The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the oxazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of an oxazoline derivative.
Substitution: Formation of brominated oxazole derivatives.
科学的研究の応用
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
作用機序
The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanol moiety can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to the presence of both a cyclobutanol ring and an oxazole moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
特性
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWNQITGYWUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea](/img/structure/B2881789.png)


![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B2881795.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)


![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)


